
(1,4-Dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine
Descripción general
Descripción
“(1,4-Dibenzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 94437-04-4 . It has a molecular weight of 296.41 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “(1,4-Dibenzylpiperazin-2-yl)methanol” is represented by the linear formula C19H24N2O . The InChI Code is 1S/C19H24N2O/c22-16-19-15-20 (13-17-7-3-1-4-8-17)11-12-21 (19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .Physical And Chemical Properties Analysis
“(1,4-Dibenzylpiperazin-2-yl)methanol” is a pale-yellow to yellow-brown solid . More specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Alpha-Adrenoceptor Binding Affinity and Antihypertensive Activity : A study by Bordner et al. (1988) focused on a series of compounds including 1,4-dibenzylpiperazines, evaluating their alpha-adrenoceptor binding affinity and antihypertensive activity. They found that these compounds did not demonstrate effective antihypertensive properties in rats, even at high doses (Bordner, Campbell, Palmer, & Tute, 1988).
Potential in Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a water-soluble neurokinin-1 receptor antagonist, showcasing its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential therapeutic applications of such compounds in mental health and gastrointestinal disorders (Harrison et al., 2001).
Oxidation Behavior and Chemical Analysis : Research by Petride et al. (2006) explored the oxidation of 1,4-dibenzylpiperazine and its derivatives, providing valuable insights into their chemical behavior and potential applications in synthetic chemistry (Petride, Draghici, Florea, & Petride, 2006).
Synthesis and Stereochemistry in Pyrazine Chemistry : Marcuccio and Elix (1985) contributed to the understanding of pyrazine chemistry, specifically the synthesis and stereochemistry of 1,4-dibenzylpiperazines, which is crucial for their application in medicinal chemistry (Marcuccio & Elix, 1985).
Crystal Structure Analysis and NMR Studies : Dega-Szafran, Katrusiak, and Szafran (2006) analyzed the crystal structure and NMR properties of a complex involving 1,4-dibenzylpiperazines, contributing to the knowledge of their molecular configurations and potential interactions in various contexts (Dega-Szafran, Katrusiak, & Szafran, 2006).
Potential in Inotropic Agents : A study by Zhang et al. (2012) explored the synthesis of compounds including 1,4-dibenzylpiperazines as potential inotropic agents, suggesting their role in cardiovascular therapies (Zhang, Sun, Liu, Cui, & Piao, 2012).
Selectivity in Dopamine Receptor Binding : Research by Perrone et al. (1998) investigated 1,4-dibenzylpiperazines and their derivatives for their affinity and selectivity towards dopamine receptors, which is crucial for developing novel neurological medications (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,4-dibenzylpiperazin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-22(2)17-21-18-23(15-19-9-5-3-6-10-19)13-14-24(21)16-20-11-7-4-8-12-20/h3-12,21H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVUDGJKBDXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

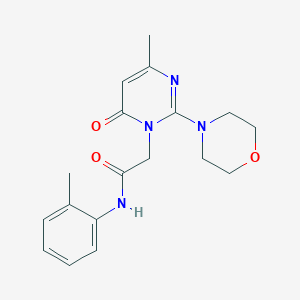
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)
![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)
![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)
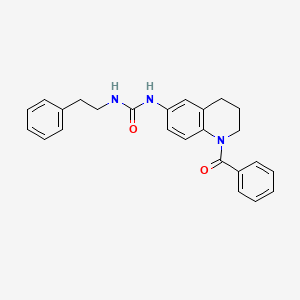
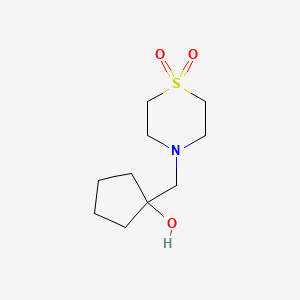
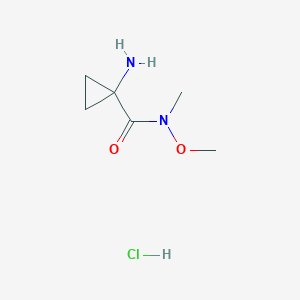
![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)
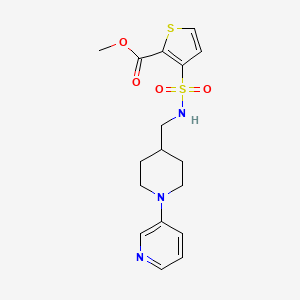
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)
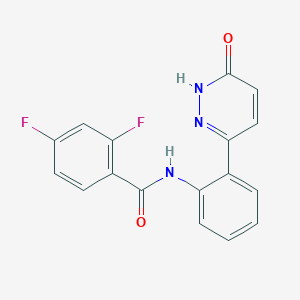
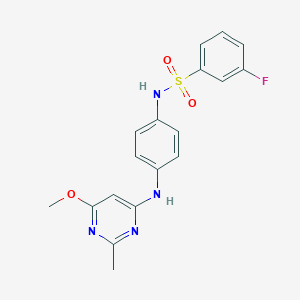
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)